molecular formula C10H14N2O2S B1479770 2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid CAS No. 2090413-87-7

2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid

Cat. No.: B1479770
CAS No.: 2090413-87-7
M. Wt: 226.3 g/mol
InChI Key: DBONESSMRKMXKQ-UHFFFAOYSA-N
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Description

2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid (ETPPA) is a chemical compound with a wide range of applications in scientific research. It is a derivative of pyrazole and is used as an intermediate in the synthesis of other compounds. It is also used as a reagent for the synthesis of a variety of organic compounds. ETPPA has been studied for its potential to act as an inhibitor of enzymes and to act as an agonist of certain receptor proteins.

Scientific Research Applications

Pyrazole Derivatives in Pharmaceutical and Agrochemical Applications

Pyrazoles are recognized for their agrochemical and pharmaceutical significance, exhibiting a broad spectrum of biological activities. A review highlighted the development of synthetic strategies and biological activities found in pyrazole derivatives, demonstrating their potential in areas like antimicrobial, antifungal, antiviral, and antioxidant applications. These compounds show promise due to their versatile physical and chemical properties, suggesting the potential utility of related compounds in similar domains (Sheetal et al., 2018).

Synthetic Methods and Biological Activities of Pyrazole Carboxylic Acid Derivatives

The synthesis and bioevaluation of pyrazole carboxylic acid derivatives have been extensively reviewed, revealing their importance due to the wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antidepressant effects, among others. The review suggests that such derivatives serve as significant scaffolds in medicinal chemistry, underscoring the relevance of exploring the synthesis and applications of similar compounds (A. Cetin, 2020).

Heterocyclic Compounds as Pharmaceuticals

Heterocyclic compounds, including pyrazoles, are foundational in the synthesis of biologically active molecules in organic chemistry. The review on the synthesis of pyrazole heterocycles points to their crucial role in creating compounds with diverse biological activities. This highlights the potential of exploring the synthesis and application of 2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid in various pharmaceutical contexts (A. M. Dar & Shamsuzzaman, 2015).

Antioxidant Activity of Pyrazole Compounds

Analytical methods for determining antioxidant activity, including assays that might apply to pyrazole compounds, have been critically reviewed. This research is essential for understanding how compounds like pyrazole derivatives contribute to antioxidant effects, which could be relevant to the application of the compound (I. Munteanu & C. Apetrei, 2021).

Properties

IUPAC Name

2-(2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-12-9(5-10(13)14)7-6-15-4-3-8(7)11-12/h2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBONESSMRKMXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CSCCC2=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 2
2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 3
2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 4
2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 5
2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 6
2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid

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